molecular formula C14H10Cl3F3N4S B2677172 (Z)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-[(2,4-dichlorophenyl)sulfanyl]ethanimidamide CAS No. 338395-99-6

(Z)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-[(2,4-dichlorophenyl)sulfanyl]ethanimidamide

Cat. No.: B2677172
CAS No.: 338395-99-6
M. Wt: 429.67
InChI Key: BRCCEJRTAIGWBG-UHFFFAOYSA-N
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Description

(Z)-N’-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-[(2,4-dichlorophenyl)sulfanyl]ethanimidamide is a complex organic compound characterized by the presence of multiple halogen atoms and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-[(2,4-dichlorophenyl)sulfanyl]ethanimidamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with an appropriate amine to form an intermediate, which is then reacted with 2,4-dichlorophenyl sulfide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-[(2,4-dichlorophenyl)sulfanyl]ethanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-[(2,4-dichlorophenyl)sulfanyl]ethanimidamide is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its halogenated structure may enhance binding affinity to certain proteins or enzymes, making it a candidate for drug development .

Medicine

In medicine, (Z)-N’-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-[(2,4-dichlorophenyl)sulfanyl]ethanimidamide is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various applications, including pest control and material science .

Mechanism of Action

The mechanism of action of (Z)-N’-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-[(2,4-dichlorophenyl)sulfanyl]ethanimidamide involves its interaction with specific molecular targets. The compound’s halogenated structure allows it to form strong interactions with proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N’-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-[(2,4-dichlorophenyl)sulfanyl]ethanimidamide is unique due to its combination of multiple halogen atoms and a pyridine ring. This structure provides distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-(2,4-dichlorophenyl)sulfanylethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3F3N4S/c15-8-1-2-11(9(16)4-8)25-6-12(21)23-24-13-10(17)3-7(5-22-13)14(18,19)20/h1-5H,6H2,(H2,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCCEJRTAIGWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)SCC(=NNC2=C(C=C(C=N2)C(F)(F)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)SC/C(=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3F3N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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